molecular formula C11H11ClO B14679034 Acrylophenone, 3-chloro-4'-ethyl-, (E)- CAS No. 58953-15-4

Acrylophenone, 3-chloro-4'-ethyl-, (E)-

Cat. No.: B14679034
CAS No.: 58953-15-4
M. Wt: 194.66 g/mol
InChI Key: GYEIFKZLLFIRBQ-BQYQJAHWSA-N
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Description

Acrylophenone, 3-chloro-4’-ethyl-, (E)-, also known as 2-Propen-1-one, 3-chloro-1-(4-ethylphenyl)-, (2E)-, is an organic compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . This compound is a derivative of acrylophenone, characterized by the presence of a chloro group at the 3-position and an ethyl group at the 4’-position on the phenyl ring.

Preparation Methods

The synthesis of Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Acrylophenone, 3-chloro-4’-ethyl-, (E)- undergoes various chemical reactions, including:

Scientific Research Applications

Acrylophenone, 3-chloro-4’-ethyl-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and polymers.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory or anticancer properties is ongoing.

    Industry: It is utilized in the production of specialty chemicals, including fragrances and dyes.

Mechanism of Action

The mechanism of action of Acrylophenone, 3-chloro-4’-ethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. Additionally, the chloro and ethyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

Acrylophenone, 3-chloro-4’-ethyl-, (E)- can be compared with other similar compounds such as:

The unique combination of the chloro and ethyl groups in Acrylophenone, 3-chloro-4’-ethyl-, (E)- imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58953-15-4

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

(E)-3-chloro-1-(4-ethylphenyl)prop-2-en-1-one

InChI

InChI=1S/C11H11ClO/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-8H,2H2,1H3/b8-7+

InChI Key

GYEIFKZLLFIRBQ-BQYQJAHWSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CCl

Origin of Product

United States

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